2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid is an organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the pteridine ring, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of enzymatic reactions, depending on the context. The molecular targets include enzymes involved in folate metabolism and DNA synthesis, making it a potential candidate for anticancer and antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known anticancer drug that also targets folate metabolism.
Pemetrexed: Another anticancer agent with a similar mechanism of action.
Folic Acid: A vitamin involved in DNA synthesis and repair
Uniqueness
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pteridines.
Eigenschaften
Molekularformel |
C9H9N5O3 |
---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
2-amino-7-ethyl-4-oxo-3H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N5O3/c1-2-3-4(8(16)17)12-5-6(11-3)13-9(10)14-7(5)15/h2H2,1H3,(H,16,17)(H3,10,11,13,14,15) |
InChI-Schlüssel |
LUJYHFQWPJDDMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.